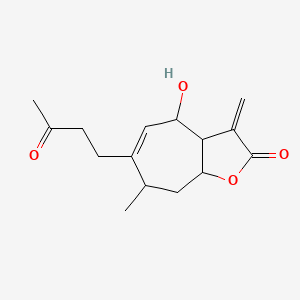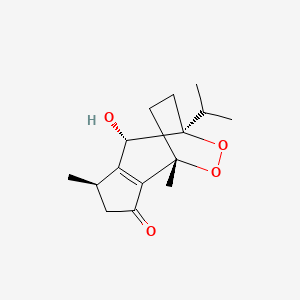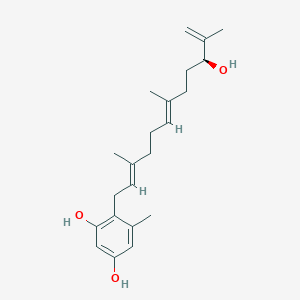
Methamnetamine (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methamnetamine (hydrochloride) is an analytical reference standard that is structurally categorized as an amphetamine. It potently stimulates the release of monoamines from rat synaptosomes (EC50s = 10, 13, and 34 nM for dopamine, serotonin, and norepinephrine, respectively). The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Metabolism and Detection
Methamnetamine, an amphetamine-based new psychoactive substance, has been studied for its metabolism in human liver microsomes. Young-ki Hong et al. (2021) explored its phase I metabolism using liquid chromatography-quadrupole time-of-flight mass spectrometry. They identified eight metabolites of methamnetamine, which could aid in detecting its ingestion by new psychoactive substance (NPS) abusers (Young-ki Hong et al., 2021).
Pharmacological Effects and Abuse Potential
D. Youn et al. (2021) assessed the abuse potential of methamnetamine in rodents through behavioral pharmacology studies. They found that methamnetamine shows similarities to cocaine and induces rewarding and reinforcing effects, indicating its dependence liability potential (D. Youn et al., 2021).
Impurity Profiling in Forensic Analysis
F. Dayrit and Morphy C. Dumlao (2004) used cluster analysis of trace impurities in methamphetamine hydrochloride for profiling seized drug samples. Their study highlights the role of impurity profiling in forensic science and drug analysis (F. Dayrit & Morphy C. Dumlao, 2004).
Clinical Pharmacology
Methamphetamine hydrochloride, as studied in various contexts, acts by facilitating the release of catecholamines like noradrenaline and dopamine. Its effects on the central nervous system, including increasing motor activity and euphoria, have been a subject of research in clinical pharmacology (Definitions, 2020).
Toxicological Studies
Bing Li et al. (2014) investigated the effects of ethanol on the toxicokinetics of methamphetamine in rabbits. This type of research is crucial for understanding the interactions between different substances and their implications for treatment and forensics (Bing Li et al., 2014).
Propriétés
Formule moléculaire |
C14H17N · HCl |
|---|---|
Poids moléculaire |
235.8 |
InChI |
InChI=1S/C14H17N.ClH/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12;/h3-8,10-11,15H,9H2,1-2H3;1H |
Clé InChI |
BSYHSGIYKPSUGS-UHFFFAOYSA-N |
SMILES |
CNC(C)CC1=CC2=CC=CC=C2C=C1.Cl |
Synonymes |
Methylnaphetamine; MNA; MNT; PAL-1046 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164462.png)



